4-Bromoisoquinoline-7-carboxylic acid
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Overview
Description
4-Bromoisoquinoline-7-carboxylic acid is a chemical compound with the CAS Number: 1958100-95-2 . It has a molecular weight of 252.07 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H6BrNO2/c11-9-5-12-4-7-3-6 (10 (13)14)1-2-8 (7)9/h1-5H, (H,13,14) .Scientific Research Applications
Photolabile Protecting Group
4-Bromoisoquinoline-7-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have shown potential as photolabile protecting groups. BHQ, for instance, demonstrates greater single photon quantum efficiency compared to other esters, along with sensitivity to multiphoton-induced photolysis. This makes it valuable for in vivo applications, particularly as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been explored for potential applications. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid demonstrates the versatility of this compound in creating structurally diverse molecules (Dumont & Slegers, 2010).
Cytotoxic Evaluation
Specific aminoquinone derivatives structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These compounds, including derivatives of this compound, showed moderate to high potency, highlighting their potential in cancer research (Delgado et al., 2012).
Development of Novel Compounds
Research on derivatives of partially hydrogenated isoquinolines, such as those related to this compound, indicates their potential as heterocyclic synthons. These compounds have been used in the synthesis of various biologically active substances, including those with potential antiviral and antimicrobial properties (Dyachenko & Vovk, 2013).
Radiosynthesis for Receptor Studies
Radiolabeled derivatives of this compound have been synthesized for use in Single Photon Emission Computed Tomography (SPECT) studies. These derivatives could be useful in exploring the N-methyl-D-aspartate receptor in the human brain, demonstrating the compound's utility in neuroscientific research (Dumont & Slegers, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that isoquinolines, a class of compounds to which 4-bromoisoquinoline-7-carboxylic acid belongs, are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
Isoquinolines generally interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . These interactions can lead to changes in the conformation or activity of the target molecule .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific target and the context within the cell .
Pharmacokinetics
It is likely to have high gastrointestinal absorption and be BBB permeant . Its lipophilicity (Log Po/w) ranges from 1.64 to 2.7 .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways in which these targets are involved .
Biochemical Analysis
Biochemical Properties
4-Bromoisoquinoline-7-carboxylic acid, like other isoquinoline derivatives, may interact with various enzymes, proteins, and other biomolecules. These interactions could be influenced by the electron density at various positions on the isoquinoline ring
Cellular Effects
Given its structural similarity to other isoquinoline derivatives, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-bromoisoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-3-6(10(13)14)1-2-8(7)9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZAJMXMEHCGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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